1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the first position, a methyl group at the second position, and an aldehyde group at the third position of the indole ring. The structural formula is C17H15NO, and it has a molecular weight of 249.315 g/mol .
Mechanism of Action
Target of Action
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, a derivative of indole, is known to interact with several targets. Indole derivatives have been found to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The compound’s interaction with its targets can result in changes at the molecular and cellular level.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways and have downstream effects on a variety of cellular processes.
Result of Action
Indole derivatives are known to have a variety of biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism. Additionally, it may act as a substrate or inhibitor for specific metabolic enzymes, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another method includes the condensation of indole-3-carbaldehyde with benzyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-1H-indole-3-carbaldehyde: Lacks the methyl group at the second position, which may affect its reactivity and biological activity.
1-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyl group, resulting in different chemical and biological properties.
2-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyl group at the first position, which can influence its chemical behavior.
Uniqueness: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is unique due to the combined presence of benzyl, methyl, and aldehyde groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRXDIWPLQSKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385360 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95202-45-2 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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